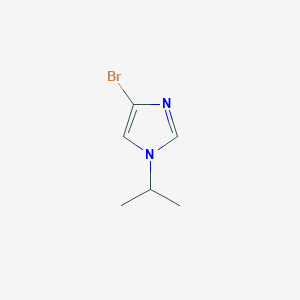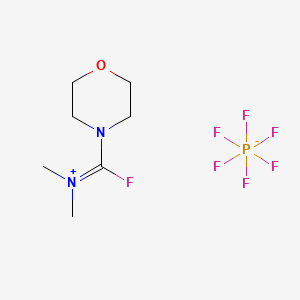
N-(氟代(吗啉基)亚甲基)-N-甲基甲胺六氟磷酸(V)
描述
N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a fluorine atom attached to a methylene group, which is further connected to a morpholine ring and a methylmethanaminium group The hexafluorophosphate anion serves as the counterion
科学研究应用
N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) has a wide range of scientific research applications, including:
-
Chemistry
- Used as a reagent in organic synthesis for the introduction of fluorine atoms into organic molecules.
- Employed in the development of new fluorinated compounds with potential applications in pharmaceuticals and agrochemicals.
-
Biology
- Investigated for its potential as a fluorinated probe in biological studies, including enzyme inhibition and protein labeling.
- Used in the study of fluorine’s effects on biological systems and metabolic pathways.
-
Medicine
- Explored for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
- Studied for its potential as a diagnostic agent in medical imaging techniques, such as positron emission tomography (PET).
-
Industry
- Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
- Employed in the development of new catalysts and reagents for industrial processes.
作用机制
Target of Action
It is known to be used as a reagent in peptide synthesis , suggesting that its targets could be amino acids or peptides.
Mode of Action
This compound acts as an in situ coupling reagent . It smoothly converts protected amino acids to the corresponding acid fluoride in the presence of a base . This process facilitates the coupling of amino acids, particularly those that are hindered .
Result of Action
The result of the action of this compound is the successful coupling of amino acids, particularly hindered ones . This facilitates the synthesis of peptides, which can have various molecular and cellular effects depending on their structure and function.
Action Environment
The action of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) can be influenced by various environmental factors. For instance, the presence of a base is necessary for it to convert protected amino acids to the corresponding acid fluoride . Additionally, it is typically stored at low temperatures (2-8°C) to maintain its stability .
生化分析
Biochemical Properties
N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with enzymes such as proteases and kinases, facilitating the formation of peptide bonds and phosphorylation reactions. The compound’s ability to form stable complexes with these enzymes enhances its effectiveness in biochemical assays and research .
Cellular Effects
N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, the compound can activate or inhibit specific kinases, resulting in altered phosphorylation states of target proteins . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate involves its interaction with biomolecules at the molecular level. The compound binds to active sites of enzymes, either inhibiting or activating their functions. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites .
Transport and Distribution
Within cells and tissues, N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of specific transporters .
Subcellular Localization
N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate exhibits distinct subcellular localization patterns. It can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) typically involves the following steps:
-
Formation of the Fluoro(morpholino)methylene Intermediate
- The reaction begins with the formation of the fluoro(morpholino)methylene intermediate. This is achieved by reacting morpholine with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), under controlled conditions. The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions.
-
Quaternization with Methylmethanaminium
- The fluoro(morpholino)methylene intermediate is then reacted with methylmethanaminium chloride in the presence of a base, such as triethylamine. This step results in the formation of the desired N-(Fluoro(morpholino)methylene)-N-methylmethanaminium cation.
-
Formation of the Hexafluorophosphate Salt
- Finally, the N-(Fluoro(morpholino)methylene)-N-methylmethanaminium cation is treated with hexafluorophosphoric acid to form the hexafluorophosphate salt. The reaction is typically carried out in an aqueous medium, and the product is isolated by precipitation and filtration.
Industrial Production Methods
Industrial production of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product. Safety measures are also implemented to handle the reactive intermediates and hazardous reagents involved in the synthesis.
化学反应分析
Types of Reactions
N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) undergoes various types of chemical reactions, including:
-
Oxidation
- The compound can undergo oxidation reactions, where the fluorine atom or the morpholine ring is oxidized to form new products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
-
Reduction
- Reduction reactions involve the addition of hydrogen or the removal of oxygen. The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution
- Substitution reactions involve the replacement of one functional group with another. The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Fluorinated morpholine derivatives, oxidized methylene products.
Reduction: Reduced morpholine derivatives, methylene products with reduced functional groups.
Substitution: Halogenated morpholine derivatives, substituted methylene products.
相似化合物的比较
N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) can be compared with other similar compounds, such as:
-
N-(Fluoro(piperidino)methylene)-N-methylmethanaminium hexafluorophosphate
- Similar structure but with a piperidine ring instead of a morpholine ring.
- Exhibits different reactivity and binding properties due to the presence of the piperidine ring.
-
N-(Fluoro(pyrrolidino)methylene)-N-methylmethanaminium hexafluorophosphate
- Similar structure but with a pyrrolidine ring instead of a morpholine ring.
- Shows different chemical and biological properties due to the presence of the pyrrolidine ring.
-
N-(Fluoro(azetidino)methylene)-N-methylmethanaminium hexafluorophosphate
- Similar structure but with an azetidine ring instead of a morpholine ring.
- Possesses unique reactivity and applications due to the presence of the azetidine ring.
The uniqueness of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) lies in its specific combination of the fluorine atom, morpholine ring, and methylmethanaminium group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
[fluoro(morpholin-4-yl)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN2O.F6P/c1-9(2)7(8)10-3-5-11-6-4-10;1-7(2,3,4,5)6/h3-6H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKKCFSBUCWMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C(N1CCOCC1)F)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F7N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


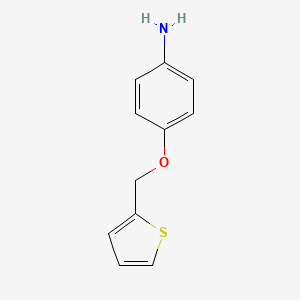

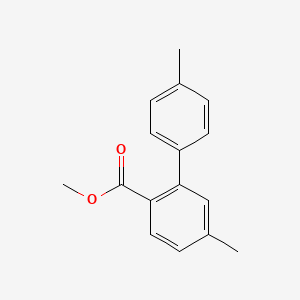
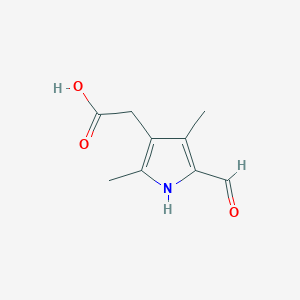

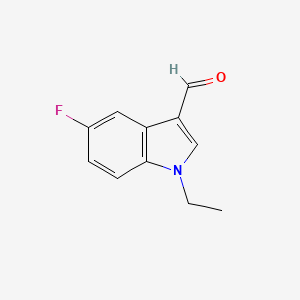

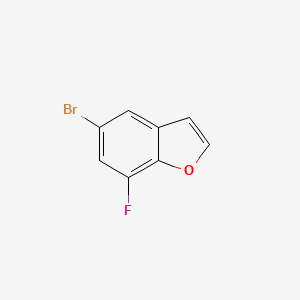
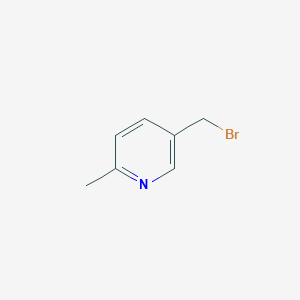

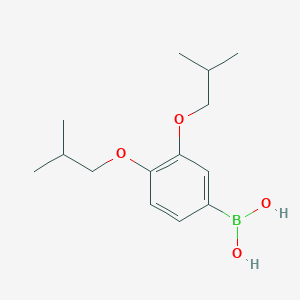
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)
